molecular formula C9H14ClNO B3043380 1-(3-Methoxyphenyl)ethylamine hydrochloride CAS No. 854184-18-2

1-(3-Methoxyphenyl)ethylamine hydrochloride

Cat. No. B3043380
CAS RN: 854184-18-2
M. Wt: 187.66 g/mol
InChI Key: IPMGDPJDHDVXRQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)ethylamine hydrochloride is a chemical compound that has been studied for its potential as a key intermediate in the synthesis of new phenyl carbamate drugs. It has been obtained with high resolution efficiency using enantiomerically pure mandelic acid as a resolving agent, indicating its significance in the field of chiral drug development .

Synthesis Analysis

The synthesis of 1-(3-Methoxyphenyl)ethylamine derivatives has been explored to discover sigma(1) ligands. These derivatives were designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride (NE-100), and the structure-activity relationships (SAR) suggest that the alkyl group on the 1-position carbon plays a crucial role similar to one of the propyl groups on the aminic nitrogen of NE-100 .

Molecular Structure Analysis

The molecular structure of 1-(3-Methoxyphenyl)ethylamine has been determined through X-ray crystallography. The crystal structure of the less-soluble diastereomeric salt formed with enantiomerically pure mandelic acid was found to have a monoclinic space group with specific cell parameters. The high resolution efficiency in the synthesis process is attributed to the layer-like arrangement of the enantiomerically pure acids .

Chemical Reactions Analysis

The compound has been involved in various chemical reactions, including the formation of diastereomeric salts with mandelic acid. The polarographic behavior of related N-oxygenated products has been studied, indicating the potential for analytical applications through differential pulse polarography . Additionally, the enzymatic acylation of related compounds has been performed with high enantioselectivity, yielding products with high enantiomeric excess .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are crucial for their potential pharmaceutical applications. The polarographic study provides insights into the electrochemical properties, which are important for the development of analytical methods . The crystallographic data obtained from X-ray studies give detailed information about the solid-state properties of the compound .

Scientific Research Applications

Antidepressant Activity Research

1-(3-Methoxyphenyl)ethylamine hydrochloride is explored in the context of antidepressant activity. In a study by Yardley et al. (1990), derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, closely related to 1-(3-Methoxyphenyl)ethylamine, were examined for their potential antidepressant activity. The study found that these derivatives could inhibit rat brain imipramine receptor binding and neurotransmitter uptake, particularly serotonin and norepinephrine. The research identified compounds with potential rapid onset of antidepressant activity, suggesting the relevance of 1-(3-Methoxyphenyl)ethylamine derivatives in this field (Yardley et al., 1990).

Analgesic Activity Study

Research into the analgesic (pain-relieving) properties of this compound is also noteworthy. Takahashi et al. (1983) synthesized various optically pure derivatives of 1-aryl-2-phenylethylamines, including those with methoxy substituents. These compounds showed significant analgesic activity, comparable to that of pentazocine, a known pain reliever. This indicates the potential of this compound in developing new analgesic drugs (Takahashi et al., 1983).

Enantiomeric Resolution and Pharmaceutical Application

Sakai et al. (1993) focused on the enantiomeric resolution of 1-(3-Methoxyphenyl)ethylamine using mandelic acid, a technique critical in the pharmaceutical industry for producing enantiomerically pure compounds. The study successfully obtained a key intermediate for new phenyl carbamate drugs, demonstrating the application of this compound in synthesizing specific pharmaceutical compounds (Sakai et al., 1993).

Chemical Synthesis and Pharmaceutical Development

Further, the research by Nakazato et al. (1999) highlights the synthesis and evaluation of 1-alkyl-2-phenylethylamine derivatives, guided by the structure of N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine. This study contributes to understanding the structure-activity relationships in these compounds, aiding in the development of new pharmaceuticals (Nakazato et al., 1999).

Catalysis in Organic Chemistry

In organic chemistry, 1-(3-Methoxyphenyl)ethylamine derivatives are used as ligands in catalytic processes. Liu et al. (2008) reported the use of these derivatives in the asymmetric addition of diethylzinc to aromatic aldehydes, showcasing their role in facilitating specific organic transformations (Liu et al., 2008).

Drug Synthesis and Nucleation Inhibition

Leeman et al. (2009) explored the resolution of racemic 1-(3-Methoxyphenyl)ethylamine with mandelic acid, improving the efficiency of this process through nucleation inhibition. This research is significant for the synthesis of drugs where high purity of isomers is essential (Leeman et al., 2009).

Safety and Hazards

1-(3-Methoxyphenyl)ethylamine hydrochloride is considered hazardous. It is recommended to wear personal protective equipment/face protection while handling this compound. It should not get in eyes, on skin, or on clothing. It should be used only under a chemical fume hood. Inhalation and ingestion of this compound should be avoided .

properties

IUPAC Name

1-(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMGDPJDHDVXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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